Methyl (2-formylphenoxy)acetate
Overview
Description
Methyl (2-formylphenoxy)acetate is an organic compound with the molecular formula C10H10O4. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a formyl group at the ortho position and an ester group at the para position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Methyl (2-formylphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of salicylaldehyde with methyl bromoacetate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the bromoacetate, leading to the formation of the desired product . The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol.
Chemical Reactions Analysis
Methyl (2-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl (2-formylphenoxy)acetate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2-formylphenoxy)acetate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group is converted to a hydroxymethyl group through the addition of electrons from the reducing agent. The molecular targets and pathways involved in these reactions vary depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Methyl (2-formylphenoxy)acetate can be compared with other similar compounds, such as:
Phenoxyacetic acid: Lacks the formyl group and has different reactivity and applications.
Methyl (4-formylphenoxy)acetate: Has the formyl group at the para position instead of the ortho position, leading to different chemical properties and reactivity.
Methyl (2-hydroxyphenoxy)acetate: Has a hydroxyl group instead of a formyl group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 2-(2-formylphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNZMMUFVVXGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408875 | |
Record name | methyl (2-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40359-34-0 | |
Record name | methyl (2-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl (2-formylphenoxy)acetate in the synthesis of dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates?
A1: this compound serves as a crucial starting material in the synthesis of both dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates. The research highlights a new synthetic method involving the Morita-Baylis-Hillman reaction. This compound first undergoes a Morita-Baylis-Hillman reaction with different aldehydes. The resulting adducts can then undergo an intramolecular conjugate displacement reaction to yield dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates. Alternatively, reacting the acetates of these Morita-Baylis-Hillman adducts leads to the formation of methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates [].
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